4-Cycloocten-1-ol, methanesulfonate, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cycloocten-1-ol, methanesulfonate, (Z)- is an organic compound with the molecular formula C9H16O3S It is a derivative of cyclooctene, featuring a hydroxyl group and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cycloocten-1-ol, methanesulfonate, (Z)- typically involves the following steps:
Hydroxylation of Cyclooctene: Cyclooctene is first hydroxylated to produce 4-Cycloocten-1-ol. This can be achieved using oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Methanesulfonation: The hydroxyl group of 4-Cycloocten-1-ol is then converted to a methanesulfonate ester using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of 4-Cycloocten-1-ol, methanesulfonate, (Z)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Large quantities of cyclooctene are hydroxylated using continuous flow reactors to ensure efficient and consistent production.
Methanesulfonation in Batch Reactors: The hydroxylated product is then subjected to methanesulfonation in batch reactors, allowing for precise control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Cycloocten-1-ol, methanesulfonate, (Z)- undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, H2), solvents (e.g., ether, ethanol).
Major Products
Substitution: Amines, ethers, thioethers.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Scientific Research Applications
4-Cycloocten-1-ol, methanesulfonate, (Z)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of cyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Biological Labeling: Due to its reactivity, it is employed in labeling biomolecules for imaging and diagnostic purposes.
Material Science: It is utilized in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cycloocten-1-ol, methanesulfonate, (Z)- involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify biomolecules or participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-Cycloocten-1-ol: The parent compound without the methanesulfonate group.
Cyclooctene: The unsaturated hydrocarbon precursor.
Methanesulfonyl Chloride: The reagent used for methanesulfonation.
Uniqueness
4-Cycloocten-1-ol, methanesulfonate, (Z)- is unique due to the presence of both a hydroxyl group and a methanesulfonate ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to its parent compounds. Its reactivity and versatility make it valuable in various fields, including organic synthesis, medicinal chemistry, and material science.
Properties
CAS No. |
64818-38-8 |
---|---|
Molecular Formula |
C9H16O3S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] methanesulfonate |
InChI |
InChI=1S/C9H16O3S/c1-13(10,11)12-9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3/b3-2- |
InChI Key |
GJJIPVCFWKYVCW-IHWYPQMZSA-N |
Isomeric SMILES |
CS(=O)(=O)OC1CCC/C=C\CC1 |
Canonical SMILES |
CS(=O)(=O)OC1CCCC=CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.